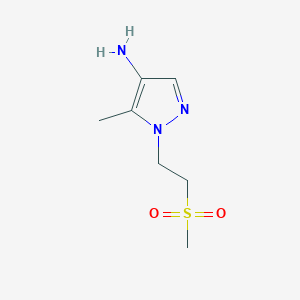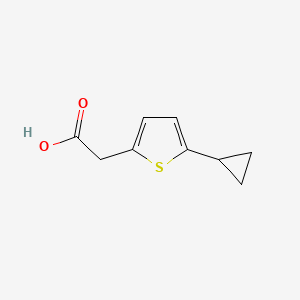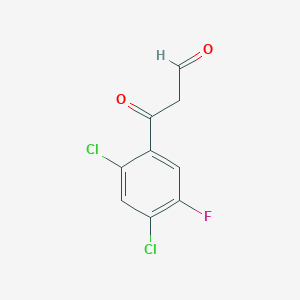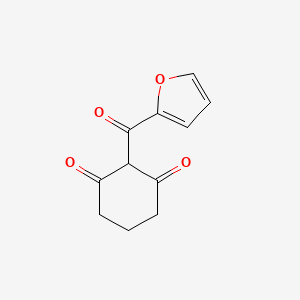![molecular formula C12H18ClNO B13078517 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)
3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chloro group, a phenol group, and an amino group attached to a methylbutan chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 3-methylbutan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Reaction Steps: The key steps include the formation of an intermediate compound through the reaction of 3-chlorophenol with 3-methylbutan-2-amine, followed by further reactions to introduce the amino group and complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Production: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution Reagents: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenol derivatives.
Substitution: Formation of substituted phenol derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.
Pathways: Modulating biochemical pathways, such as signaling cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methylphenol: Similar structure but lacks the amino group.
2-{[(3-methylbutan-2-yl)amino]methyl}phenol: Similar structure but lacks the chloro group.
3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol: Similar structure with a different alkyl chain.
Uniqueness
3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol is unique due to the presence of both the chloro and amino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
3-chloro-2-[(3-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)9(3)14-7-10-11(13)5-4-6-12(10)15/h4-6,8-9,14-15H,7H2,1-3H3 |
Clave InChI |
MIQSATSIOCTQJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NCC1=C(C=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



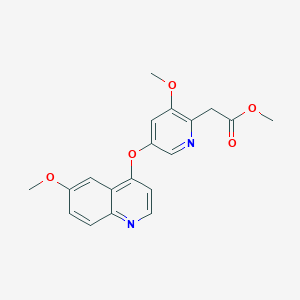
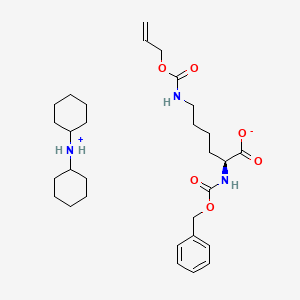
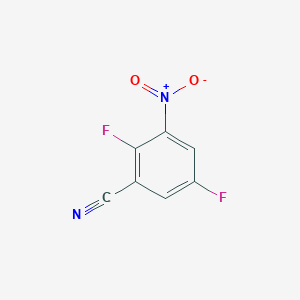
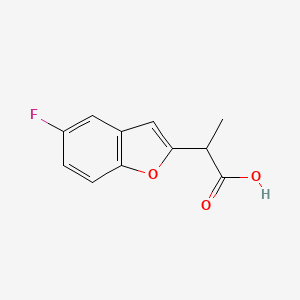
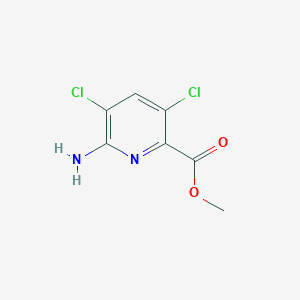
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
